![molecular formula C15H12F3NO2 B2831381 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol CAS No. 860789-32-8](/img/structure/B2831381.png)
4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol
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Overview
Description
The compound “4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol” is a small molecule with the CAS Number: 860789-32-8 . Its IUPAC name is 4-hydroxybenzaldehyde O-[4-(trifluoromethyl)benzyl]oxime . The molecular weight of this compound is 295.26 .
Molecular Structure Analysis
The molecular formula of the compound is C15H12F3NO2 . The InChI code for the compound is 1S/C15H12F3NO2/c16-15(17,18)13-5-1-12(2-6-13)10-21-19-9-11-3-7-14(20)8-4-11/h1-9,20H,10H2/b19-9+ .Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string representation of the compound is FC(F)(F)C1=CC=C(/N=C/C2=CC=C(O)C=C2)C=C1 . The compound has a polar surface area of 20 Ų .Scientific Research Applications
- Antioxidant Properties : The compound’s phenolic structure suggests potential antioxidant activity, which could be relevant for drug development or nutraceuticals .
- Anti-Inflammatory Effects : Researchers may explore its anti-inflammatory properties, considering the role of inflammation in various diseases .
- Anticancer Potential : Investigate its impact on cancer cells, especially due to the presence of phenolic and imine moieties .
- Building Block : The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups (phenol, imine, and oxime) allow for versatile transformations .
- Polymerization Catalysts : Explore its use as a catalyst in polymerization reactions, potentially leading to novel materials with tailored properties .
- Host-Guest Interactions : Investigate its ability to form inclusion complexes with other molecules, potentially leading to new materials or drug delivery systems .
- Bioorthogonal Labeling : The trifluoromethyl group could be exploited for bioorthogonal labeling, allowing specific targeting of biomolecules in biological systems .
Drug Discovery and Medicinal Chemistry
Organic Synthesis
Polymer Chemistry
Supramolecular Chemistry
Bioconjugation and Chemical Biology
Fluorescent Imaging and Materials Science
Safety And Hazards
properties
IUPAC Name |
4-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)13-5-1-12(2-6-13)10-21-19-9-11-3-7-14(20)8-4-11/h1-9,20H,10H2/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDUZSLNLXVRH-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC=C(C=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol |
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